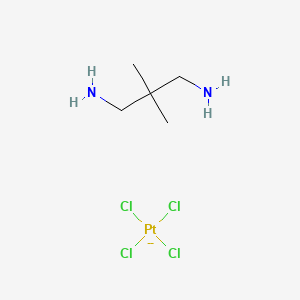
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum is an organoplatinum compound with the molecular formula C5H12Cl4N2Pt. This compound is notable for its unique structure, which includes a platinum center coordinated to four chloride ions and a bidentate ligand, 2,2-dimethyl-1,3-propanediamine. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum typically involves the reaction of platinum(IV) chloride with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include phosphines, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties. It is investigated for its ability to interact with DNA and proteins, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical treatments due to its ability to form stable complexes with biological molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organoplatinum compounds .
Mécanisme D'action
The mechanism of action of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum can be compared with other organoplatinum compounds such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action involving DNA binding.
Carboplatin: Another chemotherapy agent with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its unique oxalate ligand .
The uniqueness of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum lies in its specific ligand structure, which can influence its reactivity and biological activity compared to other platinum compounds.
Propriétés
Numéro CAS |
72968-10-6 |
|---|---|
Formule moléculaire |
C5H14Cl4N2Pt-2 |
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diamine;tetrachloroplatinum(2-) |
InChI |
InChI=1S/C5H14N2.4ClH.Pt/c1-5(2,3-6)4-7;;;;;/h3-4,6-7H2,1-2H3;4*1H;/q;;;;;+2/p-4 |
Clé InChI |
NJVYQKSGIYAWJB-UHFFFAOYSA-J |
SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
SMILES canonique |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
Synonymes |
cis-platinum-2,2-dimethyl-1,3-diaminopropane tetrachloride cis-Pt(2,2-dimethyl-1,3-diaminopropane)tetrachloride Pt(IV)(DMDAP)Cl4 tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















